molecular formula C12H14ClNO4 B1287913 Boc-2-amino-6-chlorobenzoic acid CAS No. 616224-61-4

Boc-2-amino-6-chlorobenzoic acid

Cat. No.: B1287913
CAS No.: 616224-61-4
M. Wt: 271.69 g/mol
InChI Key: HARNMVXJVFLAIJ-UHFFFAOYSA-N
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Description

Boc-2-amino-6-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorobenzoic acid moiety. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-amino-6-chlorobenzoic acid typically involves the reaction of 6-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Boc-2-amino-6-chlorobenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Biological Activity

Boc-2-amino-6-chlorobenzoic acid, a derivative of 2-amino-6-chlorobenzoic acid, has garnered attention in various fields of biological research due to its potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14ClNO4
  • Molecular Weight : 273.7 g/mol
  • CAS Number : 616224-61-4

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in biological systems. This compound is primarily used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 .

Antimicrobial Properties

Recent studies have indicated that derivatives of 2-amino-6-chlorobenzoic acid exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 125 to 500 μg/mL, demonstrating their potential as antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays revealed moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC50 values for these assays varied, indicating differential sensitivity among the cell lines tested. For example, the IC50 value for WRL-68 cells was approximately 86 μM .

Mechanistic Insights

Research has suggested that the biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular docking studies have indicated potential binding interactions with enzymes involved in metabolic pathways, which could elucidate its mechanism of action in inhibiting cell proliferation and promoting apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Arai et al. focused on the antimicrobial properties of Boc derivatives. The results showed that this compound exhibited a significant reduction in bacterial growth in vitro compared to untreated controls. The study highlighted the importance of structural modifications in enhancing the bioactivity of benzoic acid derivatives .

Case Study 2: Cytotoxicity in Cancer Research

In a separate investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in MCF-7 cells through a caspase-dependent pathway. This study provided insights into the potential use of this compound as a therapeutic agent in breast cancer treatment .

Summary of Research Findings

PropertyObservation
Antimicrobial ActivityEffective against Staphylococcus aureus and Pseudomonas aeruginosa (MIC: 125 - 500 μg/mL)
CytotoxicityModerate IC50 values (e.g., WRL-68: 86 μM)
Mechanism of ActionPotential interactions with metabolic enzymes
ApplicationPotential therapeutic agent in cancer treatment

Properties

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARNMVXJVFLAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590512
Record name 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616224-61-4
Record name 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid
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